molecular formula C15H14N2O6S B14483621 Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- CAS No. 65369-95-1

Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-

Cat. No.: B14483621
CAS No.: 65369-95-1
M. Wt: 350.3 g/mol
InChI Key: QJFXNNDXHRPNFO-UHFFFAOYSA-N
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Description

Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This particular compound is characterized by the presence of a hydroxyethyl sulfonyl group and a nitro group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- can be achieved through several synthetic routes. One common method involves the reaction of 3-nitrobenzoic acid with 2-hydroxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with sulfonyl chloride to introduce the sulfonyl group, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a sulfone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro group and the sulfonyl group can enhance its binding affinity and specificity towards these targets. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-N-(2-hydroxyethyl)benzamide
  • N-(2-Hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide
  • N-[3-(Hydroxymethyl)phenyl]benzamide

Uniqueness

Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the hydroxyethyl sulfonyl group and the nitro group allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds.

Properties

CAS No.

65369-95-1

Molecular Formula

C15H14N2O6S

Molecular Weight

350.3 g/mol

IUPAC Name

N-[3-(2-hydroxyethylsulfonyl)phenyl]-4-nitrobenzamide

InChI

InChI=1S/C15H14N2O6S/c18-8-9-24(22,23)14-3-1-2-12(10-14)16-15(19)11-4-6-13(7-5-11)17(20)21/h1-7,10,18H,8-9H2,(H,16,19)

InChI Key

QJFXNNDXHRPNFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCO)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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